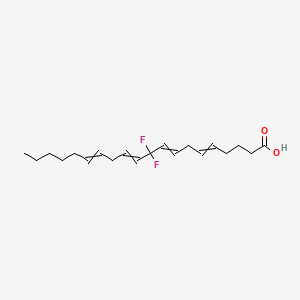
(4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl is a chemical entity that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a 4-bromobenzyl substituent, and a benzyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the 4-bromobenzyl group: The 4-bromobenzyl group is introduced through a nucleophilic substitution reaction, where the bromine atom acts as a leaving group.
Formation of the benzyl ester: The carboxylic acid group is esterified using benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学的研究の応用
(4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The presence of the Boc protecting group and the 4-bromobenzyl substituent enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2R,4R)-2-(4-bromobenzyl)-4-aminopentanedioic acid
- (4R)-Boc-4-(2-bromobenzyl)-Pyr-OBzl
Uniqueness
(4R)-Boc-4-(4-bromobenzyl)-Pyr-OBzl is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the Boc protecting group and the 4-bromobenzyl substituent differentiates it from other similar compounds, making it a valuable tool in various research applications.
特性
分子式 |
C17H20BrNO5 |
|---|---|
分子量 |
398.2 g/mol |
IUPAC名 |
(3R)-3-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H20BrNO5/c1-17(2,3)24-16(23)19-13(20)9-11(14(19)15(21)22)8-10-4-6-12(18)7-5-10/h4-7,11,14H,8-9H2,1-3H3,(H,21,22)/t11-,14?/m1/s1 |
InChIキー |
KFNRAELQSAGBGY-YNODCEANSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C([C@@H](CC1=O)CC2=CC=C(C=C2)Br)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1C(C(CC1=O)CC2=CC=C(C=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


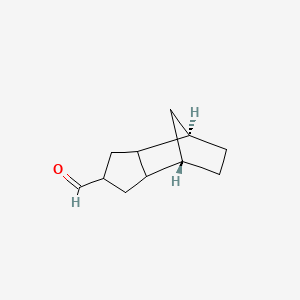
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
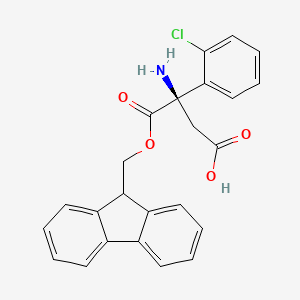
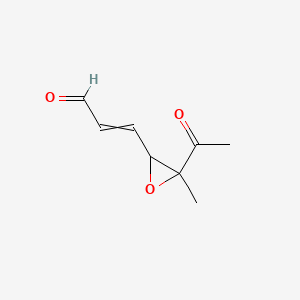
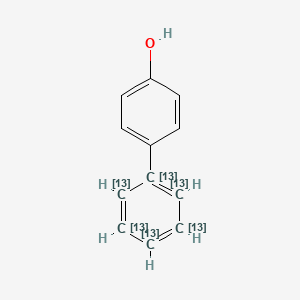
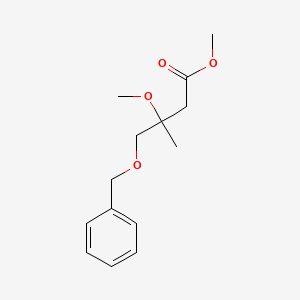
![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)

![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
![(3AR,4R,5R,6AS)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,5S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cy clopenta[b]furan-2-one](/img/structure/B13835981.png)
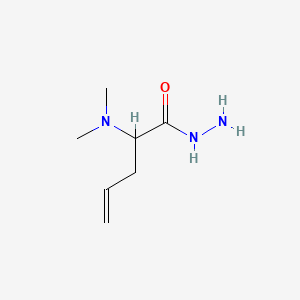
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
